molecular formula C11H11ClN2 B1357067 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole CAS No. 869901-13-3

3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole

Cat. No. B1357067
M. Wt: 206.67 g/mol
InChI Key: KAZKAWDJSYXNGK-UHFFFAOYSA-N
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Description

The compound "3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives are often synthesized as intermediates for the development of pharmaceuticals and have been the subject of various structural and synthetic studies.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved through a Knoevenagel condensation followed by a cyclization reaction, as demonstrated in the synthesis of various 3-phenyl-1H-pyrazole derivatives . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was achieved through a series of syntheses, indicating the versatility of methods available for constructing the pyrazole core .

Molecular Structure Analysis

X-ray diffraction methods have been extensively used to determine the molecular and crystal structures of pyrazole derivatives. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . The molecular structures of other pyrazole derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have also been established, showing significant conformational features like the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidative cyclization, dehydration reactions, and cyclocondensation. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-one isomers . Dehydration reactions of hydroxy-substituted pyrazoles can yield trichloromethylated pyrazole-thiazole derivatives . Cyclocondensation reactions are also common in the synthesis of pyrazole derivatives, as seen in the formation of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. The presence of substituents like chloro groups and phenyl rings can affect the compound's crystal packing, hydrogen bonding, and π-π stacking interactions. For example, the crystal packing of certain pyrazole derivatives is characterized by C-H...O hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure . The conformational studies and NBO analysis of pyrazole derivatives provide insights into the electronic properties and intermolecular interactions within the crystal lattice .

Scientific Research Applications

Synthesis Methods and Derivatives

3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, a pyrazole derivative, has various applications in scientific research due to its versatile chemical structure. Grotjahn et al. (2002) described a method for synthesizing pyrazoles with different functionalized substituents at C3 and C5, leading to derivatives like 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole. This method involves coupling protected alkynols with acid chlorides, forming alkynyl ketones, and then reacting them with hydrazine to form the pyrazole nucleus. These pyrazoles have applications as ligands in different chemical reactions, owing to their ability to form hydrogen bonds, depending on the steric environment created by substituents at C5 (Grotjahn et al., 2002).

Applications in Anticancer Research

3-Phenyl-1H-pyrazole derivatives, including those similar to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, play a significant role in anticancer research. Liu et al. (2017) emphasized the importance of 3-phenyl-1H-pyrazole as an intermediate in the synthesis of biologically active compounds, particularly in molecular targeted therapy for cancer. These derivatives have shown potential as small molecule inhibitors in cancer therapy, making them valuable for the development of novel anticancer drugs (Liu et al., 2017).

Electrocatalysis and Heterocyclic Compound Synthesis

In electrocatalysis, Zandi et al. (2021) explored the N–N coupling and ring cleavage reaction of 1H-pyrazoles, including derivatives like 3-methyl-5-phenyl-1H-pyrazole. This study demonstrated the potential of electrochemically catalyzed reactions for synthesizing new heterocyclic compounds under mild conditions, highlighting the versatility of pyrazole derivatives in chemical synthesis (Zandi et al., 2021).

Molecular Structure Analysis

Pyrazole derivatives, including 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, are also essential in studying molecular and supramolecular structures. Padilla-Martínez et al. (2011) reported the molecular structures of certain pyrazole isomers, providing insights into their conformation and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Padilla-Martínez et al., 2011).

Antimicrobial Properties

Kushwaha et al. (2022) synthesized a series of pyrazole derivatives, including those related to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, to evaluate their antibacterial and antifungal activities. These compounds displayed significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Such research underlines the importance of pyrazole derivatives in the development of new pharmaceuticals (Kushwaha et al., 2022).

Hydrogen and Halogen Bonding Studies

The study of hydrogen and halogen bonding in NH-pyrazoles, including compounds similar to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, provides valuable insights into their chemical behavior. García et al. (2010) explored these interactions in various NH-pyrazoles, contributing to the understanding of their structure and reactivity. This research is essential for designing pyrazole-based compounds with specific properties (García et al., 2010).

Nonlinear Optical Properties

Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, studying their optical nonlinearity. They found that specific compounds exhibited significant nonlinear optical properties, making them potential candidates for optical limiting applications. Such research highlights the potential of pyrazole derivatives in the field of photonics and optoelectronics (Chandrakantha et al., 2013).

Corrosion Inhibition Studies

Ouali et al. (2013) investigated the effect of pyrazole derivatives, including those similar to 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, as corrosion inhibitors for steel in acidic environments. Their findings showed high anticorrosion activity, suggesting the potential of these compounds in industrial applications (Ouali et al., 2013).

Safety And Hazards

The safety and hazards associated with “3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole” would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for this compound for detailed information .

Future Directions

The future directions for “3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole” would depend on its applications. For instance, if it’s a pharmaceutical compound, future directions might involve further drug development and clinical trials .

properties

IUPAC Name

3-(chloromethyl)-1-methyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZKAWDJSYXNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594550
Record name 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole

CAS RN

869901-13-3
Record name 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PC Ray, M Huggett, PA Turner, M Taylor… - ACS …, 2021 - ACS Publications
With the emergence of multi-drug-resistant strains of Mycobacterium tuberculosis, there is a pressing need for new oral drugs with novel mechanisms of action. A number of scaffolds …
Number of citations: 19 pubs.acs.org

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